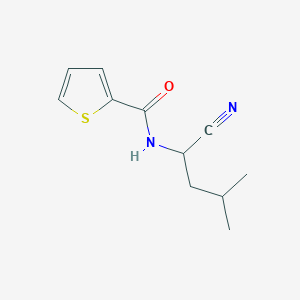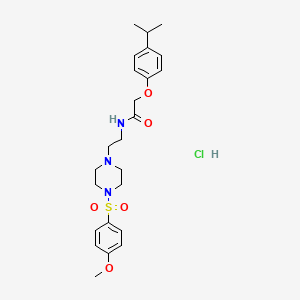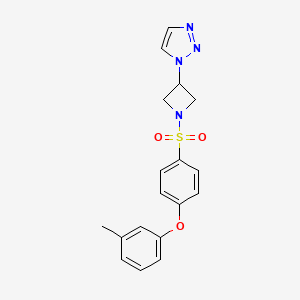
1-(2-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H27ClN2O2S and its molecular weight is 406.97. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Formation and Reaction in Chemical Synthesis
The compound's chemical structure and reactivity play a pivotal role in synthetic chemistry, particularly in the formation and reaction of related compounds. For instance, studies have explored the oxidation and reaction mechanisms of closely related tetrahydroisoquinolin derivatives, demonstrating the quantitative formation of specific compounds through lead tetraacetate oxidation in dichloromethane. Such reactions underscore the importance of structural analogs in synthetic pathways for developing new chemical entities with potential applications in various fields, including materials science and pharmaceuticals (Hoshino et al., 2001).
Catalysis and Enzyme Inhibition
Research into compounds with similar structures has shed light on their role as catalysts or inhibitors in enzymatic systems. For instance, the study of coenzyme M analogues and their activity in the methyl coenzyme M reductase system highlights the compound's potential influence on metabolic pathways, indicating its utility in probing enzymatic functions and designing inhibitors for therapeutic applications (Gunsalus et al., 1978).
Structural Analysis and Material Science
Compounds with methanesulfonamide groups are of interest in material science and structural chemistry. The detailed structural analysis of related compounds, such as amlodipine mesylate monohydrate, reveals extensive hydrogen bonding patterns that are crucial for understanding the compound's crystalline properties. This knowledge is essential for the design and synthesis of new materials with specific physical properties, including pharmaceutical formulations (Butcher et al., 2006).
Environmental Chemistry and Hydrolysis
The hydrolysis and environmental behavior of chlorinated solvents provide insights into the degradation and stability of related chemical entities. Studies on the hydrolysis rate constants for chlorinated methanes, ethanes, ethenes, and propanes contribute to our understanding of environmental persistence and transformation of such compounds. These insights are vital for assessing environmental risks and designing compounds with favorable degradation profiles (Jeffers et al., 1989).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2S/c1-2-13-24-14-5-7-18-15-17(9-10-21(18)24)11-12-23-27(25,26)16-19-6-3-4-8-20(19)22/h3-4,6,8-10,15,23H,2,5,7,11-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZXZUZNGCSCLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)


![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2416483.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2416484.png)
![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)
![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)

![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2416490.png)
![1-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2416495.png)


